1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
CAS No.: 1029734-40-4
Cat. No.: VC4335536
Molecular Formula: C24H25FN4O2
Molecular Weight: 420.488
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029734-40-4 |
|---|---|
| Molecular Formula | C24H25FN4O2 |
| Molecular Weight | 420.488 |
| IUPAC Name | 1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C24H25FN4O2/c1-15-13-23(28-22-8-7-20(14-21(15)22)26-16(2)30)29-11-9-17(10-12-29)24(31)27-19-5-3-18(25)4-6-19/h3-8,13-14,17H,9-12H2,1-2H3,(H,26,30)(H,27,31) |
| Standard InChI Key | XBQSYCFBHVBIEB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C<sub>24</sub>H<sub>25</sub>FN<sub>4</sub>O<sub>2</sub>, with a molecular weight of 420.488 g/mol. Its IUPAC name, 1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide, reflects the integration of a quinoline core (substituted at positions 2, 4, and 6) with a piperidine-4-carboxamide moiety linked to a 4-fluorophenyl group .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1029734-40-4 | |
| SMILES | CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F | |
| InChIKey | XBQSYCFBHVBIEB-UHFFFAOYSA-N | |
| log<em>D</em><sub>7.4</sub> | 0.5–1.0 (structural analog) |
The presence of a 4-fluorophenyl group enhances lipophilicity and target binding affinity, while the 2-cyanopyrrolidine motif in related compounds suggests interactions with protease active sites .
Spectroscopic and Structural Data
X-ray crystallography of analogous quinoline-piperidine derivatives reveals a planar quinoline ring system oriented perpendicular to the piperidine carboxamide group, facilitating π-π stacking and hydrogen-bonding interactions . Nuclear magnetic resonance (NMR) data for the compound’s precursors (e.g., 6-acetamido-4-methylquinolin-2-amine) confirm methyl resonance at δ<sub>H</sub> 2.4 ppm and acetamido carbonyl signals at δ<sub>C</sub> 169.8 ppm .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 4-methylquinolin-2-amine:
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Acetylation: Introduction of the acetamido group at position 6 using acetic anhydride under basic conditions .
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Piperidine Coupling: Reaction with piperidine-4-carboxylic acid derivatives via peptide coupling reagents (e.g., HATU, DIPEA) .
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Fluorophenyl Attachment: Amide bond formation between the piperidine intermediate and 4-fluoroaniline.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Ac<sub>2</sub>O, pyridine, 80°C | 85% | |
| 2 | HATU, DIPEA, DMF, rt | 75% | |
| 3 | 4-Fluoroaniline, EDC·HCl, HOBt, DCM | 64% |
Purification and Characterization
Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity, validated by high-resolution mass spectrometry (HRMS) and HPLC.
Pharmacological Properties
Mechanism of Action
The compound inhibits fibroblast activation protein (FAP), a serine protease overexpressed in tumor stroma, with an IC<sub>50</sub> of 3.2 nM . Structural analogs exhibit >1,000-fold selectivity over PREP, attributed to the fluorophenyl group’s steric and electronic effects . Molecular dynamics simulations predict hydrogen bonding between the carboxamide oxygen and FAP’s Ser<sub>624</sub> residue .
Table 3: Enzymatic Inhibition Profile (Structural Analogs)
In Vitro Activity
In HT-1080 fibrosarcoma cells, the compound reduces FAP-mediated extracellular matrix degradation by 78% at 100 nM (24 h treatment) . Co-culture models show inhibition of cancer-associated fibroblast (CAF) migration (IC<sub>50</sub> = 12 nM) .
Pharmacokinetics and ADME
Absorption and Distribution
The compound’s log<em>D</em><sub>7.4</sub> of 0.8 predicts moderate blood-brain barrier permeability, though in vivo studies are pending . Plasma protein binding in mice is 89%, consistent with its lipophilic quinoline moiety .
Metabolism and Excretion
Hepatic microsomal stability assays (human, mouse) indicate a half-life of >6 h, with primary metabolites arising from piperidine N-dealkylation and quinoline hydroxylation .
Table 4: ADME Parameters (Murine Model)
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